7-(Hydroxy(oxido)amino)-3-methoxy-3-(2-thienyl)-2-benzofuran-1(3H)-one
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Overview
Description
NSC 407698, also known as azurocidin, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Azurocidin is a multifunctional protein primarily found in the granules of neutrophils, a type of white blood cell. It plays a significant role in the immune response, particularly in antimicrobial activities and inflammation regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azurocidin involves recombinant DNA technology. The gene encoding azurocidin is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the azurocidin protein. The protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of azurocidin follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the conditions are optimized to maximize protein yield. The purification process is scaled up accordingly, ensuring that the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Azurocidin undergoes various biochemical reactions, including:
Oxidation: Azurocidin can be oxidized by reactive oxygen species, which may affect its antimicrobial activity.
Reduction: Reduction reactions can restore the oxidized form of azurocidin to its active state.
Substitution: Azurocidin can participate in substitution reactions where specific amino acid residues are modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Enzymatic reactions involving specific proteases or chemical reagents that target amino acid residues.
Major Products Formed
The major products formed from these reactions include modified forms of azurocidin with altered activity or stability. For example, oxidation may result in the formation of disulfide bonds, while reduction can break these bonds, restoring the protein’s native conformation.
Scientific Research Applications
Azurocidin has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in the immune response, particularly in neutrophil function and antimicrobial activity.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory diseases. Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: Utilized in the production of recombinant proteins and as a tool in biotechnology research.
Mechanism of Action
Azurocidin exerts its effects through several mechanisms:
Antimicrobial Activity: Azurocidin disrupts the cell membranes of bacteria, leading to cell lysis and death. It also binds to bacterial lipopolysaccharides, neutralizing their toxic effects.
Inflammation Regulation: Azurocidin modulates the activity of other immune cells, such as macrophages and lymphocytes, by binding to specific receptors on their surfaces. This interaction triggers signaling pathways that regulate inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Cathepsin G: Another neutrophil granule protein with antimicrobial properties.
Elastase: A protease found in neutrophils that also plays a role in the immune response.
Proteinase 3: A serine protease involved in degrading extracellular matrix components and modulating inflammation.
Uniqueness of Azurocidin
Azurocidin is unique among these compounds due to its multifunctional nature. While other neutrophil granule proteins primarily function as proteases, azurocidin exhibits both antimicrobial and regulatory activities. This dual functionality makes it a valuable target for research and potential therapeutic applications.
Properties
CAS No. |
7499-78-7 |
---|---|
Molecular Formula |
C13H9NO5S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
3-methoxy-7-nitro-3-thiophen-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C13H9NO5S/c1-18-13(10-6-3-7-20-10)8-4-2-5-9(14(16)17)11(8)12(15)19-13/h2-7H,1H3 |
InChI Key |
XOUQHUMWMYLDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1)C3=CC=CS3 |
Origin of Product |
United States |
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